molecular formula C8H9ClN2O2 B1471768 Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate CAS No. 1369085-33-5

Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate

Cat. No.: B1471768
CAS No.: 1369085-33-5
M. Wt: 200.62 g/mol
InChI Key: AHEBSXQWKXZJER-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been observed to interact with enzymes such as inducible nitric oxide synthase (iNOS), where it inhibits the enzyme’s activity . The interaction between this compound and iNOS is primarily through the amino and chloro groups, which facilitate binding to the enzyme’s active site, thereby preventing the synthesis of nitric oxide.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in inflammatory responses by inhibiting the activity of iNOS, leading to reduced production of nitric oxide and subsequent downregulation of pro-inflammatory cytokines . Additionally, this compound impacts cellular metabolism by altering the flux of metabolites through key metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of iNOS activity and persistent anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits iNOS activity without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to nitrogen metabolism. The compound interacts with enzymes and cofactors involved in the synthesis and degradation of nitrogenous compounds, thereby influencing metabolic flux and metabolite levels . Additionally, this compound can affect the activity of enzymes involved in oxidative stress responses, further modulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to traverse cellular membranes and accumulate in specific compartments.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, such as the mitochondria, where it can influence mitochondrial function and energy metabolism.

Properties

IUPAC Name

methyl 3-amino-2-chloro-6-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-4-3-5(8(12)13-2)6(10)7(9)11-4/h3H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHEBSXQWKXZJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.